Piperazin-1-yl(1,3-thiazol-4-yl)methanone
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Overview
Description
Piperazin-1-yl(1,3-thiazol-4-yl)methanone is a heterocyclic compound that features both piperazine and thiazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Piperazine derivatives are known for their antiviral, antipsychotic, and antimicrobial properties, while thiazole derivatives are recognized for their roles in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazin-1-yl(1,3-thiazol-4-yl)methanone typically involves multi-step procedures. One common method includes the reaction of piperazine with thiazole derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the process. The mixture is then treated with activated carbon and filtered to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(1,3-thiazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Piperazin-1-yl(1,3-thiazol-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including antiviral, antipsychotic, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazin-1-yl(1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and thiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: Studied for its cytotoxic activity against cancer cells
Uniqueness
Piperazin-1-yl(1,3-thiazol-4-yl)methanone is unique due to its combined piperazine and thiazole moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C8H11N3OS |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
piperazin-1-yl(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C8H11N3OS/c12-8(7-5-13-6-10-7)11-3-1-9-2-4-11/h5-6,9H,1-4H2 |
InChI Key |
YHMPFVRUOSPJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CSC=N2 |
Origin of Product |
United States |
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